molecular formula C20H15N3O B2883711 2-benzyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 353500-00-2

2-benzyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B2883711
CAS RN: 353500-00-2
M. Wt: 313.36
InChI Key: OZXREANSVMWGEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 267–269°C . Its IR spectrum shows a peak at 2222 cm−1, which corresponds to the C≡N bond . The 1H-NMR spectrum provides information about the hydrogen atoms in the molecule .

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives have been reported to exhibit potent antimicrobial activity. For instance, one compound was found to exhibit significant in vitro antimicrobial activity with MIC of 15, 17, 19, 9, 11 and 15 μg/mL against E. coli, K. pneumoniae, S. aureus, S. epidermidis, C. albicans and A. niger, respectively .

Anticancer Activity

Benzimidazole derivatives have also been investigated for their potential anticancer activity. For example, certain derivatives have shown promising results against murine melanoma cell lines (B16F10) .

Antiviral Activity

Benzimidazole derivatives have been reported to have antiviral properties. They have been studied for their potential to inhibit the replication of various viruses .

Antiparasitic Activity

Benzimidazole derivatives have been used in the treatment of parasitic diseases. The discovery of thiabendazole further spurred chemists around the world to design, synthesize and screen thousands of the benzimidazoles for anthelmintic activity .

Antihypertensive Activity

Benzimidazole derivatives have been studied for their potential antihypertensive effects .

Anti-inflammatory Activity

Benzimidazole derivatives have been reported to have anti-inflammatory activities .

Antidiabetic Activity

Benzimidazole derivatives have been studied for their potential antidiabetic effects .

Antioxidant Activity

Benzimidazole derivatives have been reported to have antioxidant activities .

Future Directions

The future directions of research on this compound could involve further exploration of its potential biological activities, given the broad range of activities exhibited by similar compounds . Additionally, new synthetic routes could be developed to improve the yield and efficiency of its synthesis .

properties

IUPAC Name

2-benzyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O/c1-13-15(11-14-7-3-2-4-8-14)20(24)23-18-10-6-5-9-17(18)22-19(23)16(13)12-21/h2-10,22H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNIGYIUHJSPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C3=CC=CC=C3NC2=C1C#N)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658379
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-benzyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile

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